molecular formula C20H30N2O4S B2986968 (4-butoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone CAS No. 2034287-18-6

(4-butoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone

Cat. No.: B2986968
CAS No.: 2034287-18-6
M. Wt: 394.53
InChI Key: CISPKUYHHUGVLM-UHFFFAOYSA-N
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Description

(4-butoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiopyran ring. One common approach is to start with a suitable precursor such as (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid and then introduce the piperazine and butoxyphenyl groups through a series of reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiopyran ring can be oxidized to introduce additional oxygen atoms.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions can be employed to replace functional groups on the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely but may include derivatives with different functional groups or structural modifications.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : It could be explored for its therapeutic properties, potentially as a drug candidate.

  • Industry: : Its unique properties might make it useful in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. Generally, it may involve interactions with molecular targets such as enzymes or receptors, leading to a cascade of biological effects. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the butoxyphenyl group and the dioxidotetrahydro-2H-thiopyran ring. Similar compounds might include other piperazine derivatives or thiopyran-based molecules, but the exact structure and functional groups set it apart.

List of Similar Compounds

  • (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid

  • [(1,1-Dioxotetrahydro-2H-thiopyran-4-yl)methyl]amine hydrochloride

  • 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine

Properties

IUPAC Name

(4-butoxyphenyl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S/c1-2-3-14-26-19-6-4-17(5-7-19)20(23)22-12-10-21(11-13-22)18-8-15-27(24,25)16-9-18/h4-7,18H,2-3,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISPKUYHHUGVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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